2-Fluoro-5-(trifluoromethoxy)benzoyl chloride

Vue d'ensemble

Description

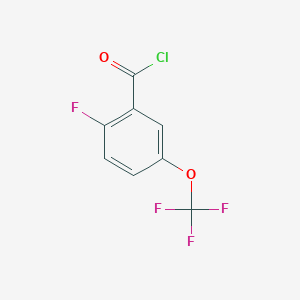

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O2 and a molecular weight of 242.55 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 10 hours. After the reaction, the excess thionyl chloride is removed by distillation under reduced pressure to obtain the final product .

Analyse Des Réactions Chimiques

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-fluoro-5-(trifluoromethoxy)benzoic acid and hydrochloric acid.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific nucleophile or coupling partner used in the reaction.

Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride serves as an important building block in organic synthesis. Its acyl chloride functionality allows it to react with various nucleophiles, facilitating the formation of amides and esters. This property makes it valuable for synthesizing complex organic molecules.

Pharmaceutical Development

The compound is utilized in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structural features enable the design of novel drugs with enhanced biological activity. For example, it has been investigated for its potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes.

Biological Research

In biological studies, this compound has been explored for its potential as an enzyme inhibitor. The presence of trifluoromethoxy groups can enhance the potency of compounds against specific biological targets. Studies have indicated that fluorinated compounds often exhibit altered interactions with biological molecules, leading to improved pharmacological profiles .

Inhibition Studies

-

Matrix Metalloproteinases (MMPs) :

- A study demonstrated that this compound effectively binds to MMP-2 and MMP-9, enzymes involved in tumor metastasis. Binding energies were reported at −9.0 kcal/mol for MMP-2 and −7.8 kcal/mol for MMP-9, indicating strong interactions that could lead to reduced tumor invasiveness.

-

Kinase Activity Modulation :

- Research has shown that this compound can modulate kinase activity, suggesting potential applications in cancer therapeutics. In vitro studies indicated significant cytotoxic effects on various cancer cell lines, highlighting its potential as an anticancer agent.

Drug Design Applications

The compound's structure has been leveraged in drug design efforts aimed at developing selective COX-2 inhibitors for treating inflammation. Its ability to inhibit specific kinases involved in cancer progression further supports its application in medicinal chemistry .

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in medicinal chemistry, it may be used to introduce specific functional groups into drug molecules, thereby modulating their biological activity .

Comparaison Avec Des Composés Similaires

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride can be compared with other similar compounds such as:

2-Fluoro-5-(trifluoromethyl)benzoyl chloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

3,5-Bis(trifluoromethyl)benzoyl chloride: Contains two trifluoromethyl groups at the 3 and 5 positions.

Pentafluorobenzoyl chloride: Contains five fluorine atoms on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Activité Biologique

2-Fluoro-5-(trifluoromethoxy)benzoyl chloride is a fluorinated organic compound recognized for its unique structural features, which include a benzoyl chloride moiety substituted with both fluoro and trifluoromethoxy groups. This compound plays a significant role in synthetic organic chemistry and has been investigated for its potential biological activities.

- Molecular Formula : C9H5ClF4O2

- Molecular Weight : 226.56 g/mol

- Physical State : Clear to light yellow liquid

- Boiling Point : Approximately 191 °C

- Flash Point : 93 °C

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of appropriate fluorinated precursors under controlled conditions. Its unique arrangement of functional groups enhances its reactivity, making it a valuable intermediate in the synthesis of CF3-O-containing compounds, which are important in materials science, agriculture, and healthcare.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its potential applications in medicinal chemistry. The compound has shown promise in various biological assays, particularly against specific pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzoyl chlorides have been tested against various bacterial strains, showing varying degrees of efficacy. The trifluoromethoxy group may enhance interaction with microbial targets due to its electronegative nature, potentially affecting cell membrane integrity or enzyme function.

Case Study: Antileishmanial Activity

A notable study investigated the antileishmanial effects of structurally related compounds derived from benzoyl chlorides. These studies utilized in vitro assays to measure efficacy against Leishmania species. The findings suggested that modifications in the benzoyl structure could lead to significant increases in activity against intracellular amastigote forms, indicating that this compound could be a candidate for further exploration in treating leishmaniasis .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic properties can facilitate penetration into bacterial membranes, leading to cell lysis.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C9H5ClF4O2 | Antimicrobial, potential antileishmanial | Trifluoromethoxy group enhances reactivity |

| 2-Fluoro-5-trifluoromethylbenzoyl chloride | C9H6ClF4 | Moderate antibacterial | Trifluoromethyl group may alter lipophilicity |

| 5-Fluoro-2-trifluoromethoxybenzoyl chloride | C9H6ClF4O2 | Antimicrobial activity noted | Different substitution pattern affects reactivity |

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-7(14)5-3-4(1-2-6(5)10)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQPJSTXNSFZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701251097 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-89-8 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701251097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.